Hirsutine

Description

Properties

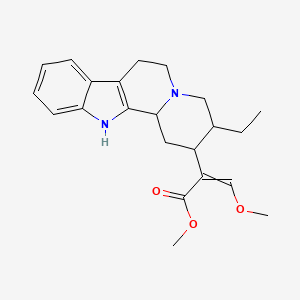

IUPAC Name |

methyl 2-(3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLUOJBSAYAYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Design

The synthesis begins with commercially available indole-2-carboxaldehyde (10 ), which undergoes Boc protection to yield 11 (Scheme 1). Subsequent formation of an N-(o-nosyl)imine (12 ) sets the stage for the critical annulation reaction. The phosphine-catalyzed [4 + 2] cyclization between ethyl α-methylallenoate (8 ) and imine 12 generates the tricyclic intermediate 13 in 73% yield over two steps. This step establishes the core tetrahydropyridine motif essential for this compound’s biological activity.

Key Transformations and Challenges

-

Intramolecular N-Alkylation : Removal of the Boc group from 13 and subsequent iodination yields 15 , which undergoes intramolecular N-alkylation to form the tetracycle 17 .

-

Diastereoselective Michael Addition : The malonate anion adds axially to enoate 17 , producing triester 18 in 89% yield as a single diastereomer. X-ray diffraction confirms the correct stereochemistry at C15 and C20.

-

Selective Ester Reduction : A major hurdle involves reducing the isolated ester in 18 without affecting the malonate moiety. Dibalan-H (DIBAL-H) at –78°C achieves this selectively, yielding aldehyde 19 in 20% yield.

-

Olefination and Final Steps : Wittig olefination of 19 introduces the vinyl group (20 ), which is hydrogenated to the ethyl group in this compound. Methylation of the enol-aldehyde 22 with TMSCHN₂ completes the synthesis.

Table 1: Key Steps in this compound Synthesis

| Step | Transformation | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Boc protection of 10 | Boc₂O, DMAP, CH₂Cl₂ | 92 |

| 2 | [4 + 2] Annulation | PPh₃, CH₃CN, 40°C | 73 |

| 3 | N-Alkylation to form 17 | I₂, PPh₃, CH₂Cl₂ | 85 |

| 4 | Michael addition to 18 | NaH, dimethyl malonate | 89 |

| 5 | Selective reduction of 18 | DIBAL-H, –78°C | 20 |

| 6 | Final methylation | TMSCHN₂, MeOH | 31 |

Isolation from Natural Sources

This compound is natively produced by plants such as Cocculus hirsutus and Uncaria rhynchophylla. Isolation methods focus on extracting the alkaloid while preserving its structural integrity.

Extraction from Cocculus hirsutus

The roots of C. hirsutus are pulverized and subjected to ethanol extraction (15 days), followed by Soxhlet extraction with hot ethanol. The crude extract is partitioned between water and benzene, with the benzene-soluble fraction undergoing silica gel chromatography (60–120 mesh) using benzene-petroleum ether gradients. this compound-3-O-glycopyranoside, a glycosylated derivative, is isolated as the major product (Fig. 2).

Table 2: Isolation Protocol for C. hirsutus

| Step | Process | Conditions | Outcome |

|---|---|---|---|

| 1 | Ethanol maceration | Room temperature, 15 days | Crude extract |

| 2 | Soxhlet extraction | Hot ethanol, 72 hours | Enriched alkaloid fraction |

| 3 | Liquid-liquid partitioning | Water-benzene | Benzene-soluble fraction |

| 4 | Column chromatography | Silica gel, benzene-petroleum ether | This compound-3-O-glycopyranoside |

Characterization of Natural this compound

UV-Vis spectroscopy reveals absorption maxima at 220, 240, and 302 nm, indicative of aromatic π-π* transitions. IR spectra show peaks for hydroxyl (3400 cm⁻¹), carbonyl (1739 cm⁻¹), and aromatic (1464 cm⁻¹) groups. NMR and mass spectrometry confirm the structure, with ¹H-NMR signals at δ 1.607 (C11-H) and δ 3.824 (OCH₃), and a molecular ion peak at m/z 491.

Analytical and Pharmacological Considerations

Analytical Validation

Both synthetic and natural this compound are validated using:

Chemical Reactions Analysis

Types of Reactions

Hirsutine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Biological Activities

Hirsutine exhibits a wide range of biological activities, making it a subject of interest in pharmacological research. Key activities include:

- Anticancer Effects : this compound has shown promising anticancer properties by inducing apoptosis in various cancer cell lines, including breast and lung cancers. It operates through mechanisms such as the suppression of oncogenic pathways (e.g., HER2, NF-κB) and the activation of pro-apoptotic pathways (e.g., p38 MAPK) .

- Anti-inflammatory Properties : Research indicates that this compound possesses anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation .

- Antiviral and Antidiabetic Activities : this compound has demonstrated antiviral effects against certain pathogens and has been noted for its potential in managing diabetes through mechanisms that enhance insulin sensitivity .

- Neuroprotective Effects : The compound exhibits protective effects on neuronal cells, suggesting its potential use in neurodegenerative diseases .

Pharmacokinetics and Distribution

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have shown that after administration, this compound is distributed primarily to the liver and kidneys, with lower concentrations found in brain tissue. This distribution pattern suggests that while it may cross the blood-brain barrier, its central nervous system effects might be limited .

Case Studies

Several studies highlight the therapeutic applications of this compound:

- Breast Cancer Treatment : A study demonstrated that this compound selectively induces apoptosis in human breast cancer cell lines by disrupting NF-κB signaling pathways, suggesting its potential as a targeted therapy for breast cancer .

- T-cell Leukemia : In Jurkat E6-1 cells, this compound was found to effectively inhibit cell proliferation and induce apoptosis, indicating its promise as a treatment for T-cell leukemia .

- Diabetes Management : Research has indicated that this compound may enhance insulin sensitivity and reduce blood glucose levels, positioning it as a candidate for diabetes therapy .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism by which Hirsutine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would need to be elucidated through further research.

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

Pharmacological Overlaps and Divergences

- Antiviral Activity : Both inhibit DENV replication, but this compound shows broader serotype coverage .

- Neuroprotection : Both reduce NMDA receptor-mediated Ca<sup>2+</sup> overload, but hirsuteine lacks studies on microglial modulation .

- Cancer Mechanisms : Hirsuteine’s role in apoptosis remains less characterized compared to this compound’s mitochondrial pathway activation .

Rhynchophylline and Isorhynchophylline

Structural and Functional Contrasts

- Structure : Rhynchophylline and isorhynchophylline are oxindole alkaloids with a spiro ring system, distinct from this compound’s tetracyclic indole framework .

- Bioactivity: Compound Key Activity Mechanism this compound Antiviral (DENV, influenza) Inhibits viral assembly/release Rhynchophylline Neuroprotection Blocks Ca<sup>2+</sup> channels Isorhynchophylline Antihypertensive Vasodilation via NO pathway

Neurite Growth Inhibition : this compound (100 µM) shows sharper inhibition than rhynchophylline in NGF-induced models, likely due to structural flexibility .

Geissoschizine Methyl Ether

Comparative Neuropharmacology

- Structure: A monoterpene indole alkaloid with a methyl ether group, differing from this compound’s hydroxylated tetracyclic core .

- Bioactivity :

Safinamide (MAO-B Inhibitor)

Mechanistic Parallels

- MAO-B Inhibition : Molecular docking suggests this compound binds to MAO-B with affinity comparable to safinamide, a clinical Parkinson’s drug .

- Therapeutic Scope : Safinamide is specific for dopamine regulation, while this compound additionally targets viral replication and mitochondrial apoptosis .

Ribavirin

Antiviral Potency

| Parameter | This compound (Influenza A) | Ribavirin (Influenza A) |

|---|---|---|

| EC50 | 0.40–0.57 µg/mL | 4.0–11.4 µg/mL |

| Selectivity Index | 10–20x higher | Baseline |

Source: In vitro antiviral assays

Biological Activity

Hirsutine, an indole alkaloid derived from the traditional medicinal plant Uncaria rhynchophylla, has garnered significant attention due to its diverse biological activities, particularly in the context of cancer therapy and neuroprotection. This article reviews the current understanding of this compound's biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits a variety of biological activities, primarily through its influence on cellular pathways involved in apoptosis, cell cycle regulation, and inflammation.

1. Induction of Apoptosis:

Research indicates that this compound can induce apoptosis in various cancer cell lines, including Jurkat T-leukemia cells and lung cancer cells. The mechanism involves:

- Mitochondrial Dysfunction: this compound promotes the release of cytochrome c from mitochondria, leading to caspase activation and subsequent apoptosis. In Jurkat cells, treatment with this compound resulted in increased levels of pro-apoptotic protein Bax and decreased levels of anti-apoptotic protein Bcl-2, altering the Bcl-2/Bax ratio favorably towards apoptosis .

- Cell Cycle Arrest: this compound has been shown to induce G0/G1 phase arrest in Jurkat cells, effectively inhibiting their proliferation. This effect is associated with the downregulation of cyclin-dependent kinases (CDKs) and upregulation of cyclin-dependent kinase inhibitors (CDKIs) .

2. Anti-inflammatory Effects:

this compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β and NO in microglial cells. This suggests potential therapeutic applications in neurodegenerative diseases where inflammation is a contributing factor .

Case Studies and Experimental Data

Table 1: Summary of this compound's Biological Activities

Study 1: Apoptotic Mechanism in Jurkat Cells

In a study conducted by Meng et al. (2021), this compound was shown to significantly inhibit the proliferation of Jurkat Clone E6-1 cells in a dose-dependent manner. The study demonstrated that after treatment with this compound at concentrations ranging from 10 to 50 μM for 48 hours, there was a marked increase in apoptotic cells as indicated by Annexin V-FITC staining .

Study 2: Effects on Lung Cancer Cells

Another investigation highlighted this compound's role in inducing apoptosis in human lung cancer cells through the activation of ROCK1 and PTEN pathways while inhibiting PI3K/Akt signaling. This cascade leads to mitochondrial permeability transition pore (mPTP) opening and subsequent activation of caspase-3, establishing a novel mechanism for its anticancer properties .

Q & A

Q. Q1. What experimental models are most suitable for studying hirsutine’s neuroprotective mechanisms?

Methodological Answer: To investigate this compound’s neuroprotective effects, organotypic hippocampal slice cultures (OHSCs) are widely used to simulate neuroinflammation in vitro. These models allow direct observation of hippocampal cell death and inflammatory markers like nitric oxide (NO) and prostaglandin E2 (PGE2) . For microglial activation studies, primary rat brain microglia cultures treated with lipopolysaccharide (LPS) can assess this compound’s inhibition of reactive oxygen species (ROS) and cytokine production. Ensure consistency in LPS concentration (e.g., 100 ng/mL) and pre-treatment times (e.g., 1–2 hours) to standardize results .

Q. Q2. How can researchers validate this compound’s anti-inflammatory activity in vitro?

Methodological Answer: Use a multi-assay approach:

- NO production : Measure nitrite levels via Griess reagent in LPS-stimulated microglia.

- Cytokine profiling : Quantify interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) using ELISA.

- Signaling pathways : Employ Western blotting to analyze phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt, which are critical in inflammation . Include negative controls (e.g., untreated cells) and positive controls (e.g., dexamethasone) to confirm assay reliability.

Advanced Research Questions

Q. Q3. How can contradictory data on this compound’s efficacy across different neuroinflammation models be reconciled?

Methodological Answer: Contradictions may arise from variations in experimental design, such as:

- Dose-response discrepancies : Conduct meta-analyses to identify effective concentration ranges (e.g., 10–50 μM in microglia vs. 5–20 μM in OHSCs).

- Model-specific biases : Compare outcomes in primary cells vs. cell lines (e.g., BV2 microglia) to assess translational relevance.

- Time-frame differences : Standardize treatment durations (e.g., 24-hour LPS exposure vs. acute models). Use systematic reviews to synthesize findings and identify confounding variables .

Q. Q4. What strategies optimize the synthesis of this compound for structure-activity relationship (SAR) studies?

Methodological Answer: The total synthesis of this compound involves a phosphine-catalyzed imine–allene [4 + 2] annulation to construct the indole alkaloid core (Scheme 1 in ). For SAR studies:

- Modification sites : Target the tetrahydro-β-carboline moiety and the oxindole ring to alter bioactivity.

- Chiral resolution : Use chiral HPLC or asymmetric catalysis to isolate enantiomers and evaluate stereospecific effects.

- Purity validation : Confirm synthetic yields (>90% purity) via NMR and LC-MS, referencing Beilstein Journal of Organic Chemistry guidelines for compound characterization .

Q. Q5. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

Methodological Answer:

- Animal models : Use LPS-induced neuroinflammation in rodents (e.g., C57BL/6 mice) to mimic human conditions.

- Dosing regimens : Administer this compound intravenously (2–5 mg/kg) or orally (10–20 mg/kg) and collect plasma/brain samples at intervals (e.g., 0.5, 2, 6, 24 hours).

- Analytical methods : Quantify this compound via LC-MS/MS in brain homogenates. Calculate BBB penetration using the brain-to-plasma ratio .

Methodological Pitfalls and Solutions

Q. Q6. What are common pitfalls in quantifying this compound’s inhibition of MAPK pathways, and how can they be avoided?

Methodological Answer:

- Overphosphorylation artifacts : Minimize sample handling time and use phosphatase inhibitors during protein extraction.

- Antibody specificity : Validate antibodies for p38, JNK, and ERK using knockout cell lines.

- Data normalization : Use total protein (e.g., Ponceau S staining) instead of housekeeping genes, which may vary under inflammatory conditions .

Q. Q7. How can researchers address low reproducibility in this compound’s effects across independent studies?

Methodological Answer:

- Standardize protocols : Adopt CONSORT or ARRIVE guidelines for in vivo experiments.

- Batch variability : Source this compound from accredited suppliers (e.g., Sigma-Aldridge) and verify purity via COA (Certificate of Analysis).

- Open data practices : Share raw datasets (e.g., via Figshare) to enable cross-validation .

Data Analysis and Interpretation

Q. Q8. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Methodological Answer:

- Non-linear regression : Fit dose-response curves using the Hill equation (GraphPad Prism).

- Multiplicity correction : Apply Tukey’s HSD for pairwise comparisons across doses.

- Effect size reporting : Include Cohen’s d or Hedges’ g to quantify therapeutic relevance beyond p-values .

Ethical and Reporting Standards

Q. Q9. How should researchers report this compound’s toxicity profiles in preclinical studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.